molecular formula C12H12O3 B14804439 Prop-2-enyl 3-oxo-3-phenylpropanoate CAS No. 15796-65-3

Prop-2-enyl 3-oxo-3-phenylpropanoate

Cat. No.: B14804439
CAS No.: 15796-65-3
M. Wt: 204.22 g/mol
InChI Key: UDLGHAZAGPRBHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzenepropanoic acid with allyl alcohol in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Prop-2-enyl 3-oxo-3-phenylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-enyl 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can exert biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it valuable in synthetic chemistry and various industrial applications .

Properties

CAS No.

15796-65-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

prop-2-enyl 3-oxo-3-phenylpropanoate

InChI

InChI=1S/C12H12O3/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

UDLGHAZAGPRBHU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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